REACTION_CXSMILES
|
[C:1]1([PH:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]([OH:23])(=[O:22])[C:16]([CH2:18][C:19]([OH:21])=[O:20])=[CH2:17].C(O)(=O)CC>>[C:1]1([P:7]([CH2:17][CH:16]([CH2:18][C:19]([OH:21])=[O:20])[C:15]([OH:23])=[O:22])([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
214.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Type
|
CUSTOM
|
Details
|
with lively stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
ADDITION
|
Details
|
an additional 500 g of propionic acid are added
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
of from 169° to 172° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |